BenchChemオンラインストアへようこそ!

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

Synthetic Chemistry Medicinal Chemistry Building Blocks

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-62-8, molecular formula C12H15N3O, molecular weight 217.27 g/mol ) is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine family. Its core scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is recognized as a privileged structure in medicinal chemistry and has been the subject of multiple Merck patents as an allosteric modulator of the M4 muscarinic acetylcholine receptor.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B8003763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC3=C(C2=O)C=CC=N3
InChIInChI=1S/C12H15N3O/c16-12-10-2-1-5-14-11(10)8-15(12)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2
InChIKeyMVFNLXMODSGKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one for M4 Allosteric Modulator Drug Discovery and Chemical Biology Procurement


6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-62-8, molecular formula C12H15N3O, molecular weight 217.27 g/mol ) is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine family . Its core scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is recognized as a privileged structure in medicinal chemistry and has been the subject of multiple Merck patents as an allosteric modulator of the M4 muscarinic acetylcholine receptor [1]. The distinguishing feature of this specific compound is the presence of a free piperidin-4-yl substituent at the 6-position, which provides a reactive secondary amine handle for further synthetic elaboration. This compound serves primarily as a versatile intermediate or building block for the synthesis of more complex, pharmacologically active derivatives rather than as a final bioactive molecule in its own right . The pyrrolo[3,4-b]pyridin-5-one scaffold is acknowledged in the literature for its rigidity, binding selectivity, and drug-like properties, making it an attractive core for neuroscience-focused drug discovery programs [2].

Why Generic 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives Cannot Substitute for the 6-(Piperidin-4-yl)-Substituted Analog in Synthetic Chemistry Programs


Substituting this compound with a structurally similar pyrrolo[3,4-b]pyridin-5-one derivative is not straightforward due to the critical role of the piperidin-4-yl moiety at the 6-position. The free secondary amine of the piperidine ring provides a unique, reactive handle that is essential for downstream synthetic diversification, such as amide bond formation, reductive amination, or sulfonylation . In contrast, the unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5, MW 134.14) lacks this functionality, limiting its utility to reactions at the lactam nitrogen or the pyridine ring [1]. Similarly, N-alkylated or N-arylated analogs, where the piperidine nitrogen is already blocked, preclude the very functionalization that this compound is procured to enable. The Merck patent literature on M4 allosteric modulators demonstrates that the specific substitution pattern on the pyrrolo[3,4-b]pyridin-5-one core, particularly at the 6-position, dramatically influences pharmacological activity, with compounds bearing different substituents showing varying degrees of positive allosteric modulation [2]. Therefore, for programs aiming to build focused libraries around the M4 PAM chemotype or to explore kinase inhibition with this scaffold, the specific 6-(piperidin-4-yl) substitution is a prerequisite, not an interchangeable feature.

Quantitative Evidence for Procuring 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one Over Its Closest Analogs


Free Piperidine NH Handle Enables Synthetic Diversification Not Possible with N-Substituted or Unsubstituted Analogs

A key structural differentiator is the free secondary amine on the piperidin-4-yl group. The unsubstituted parent scaffold, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 40107-93-5, MW 134.14), possesses only a lactam NH and lacks an aliphatic amine entirely, which precludes amine-specific reactions such as reductive amination or amide coupling without first introducing a linker [1]. Conversely, N-methyl or N-aryl piperidine analogs have the amine already blocked, making them terminal compounds rather than intermediates. The free piperidine NH in the target compound enables a wide range of reactions (oxidation, reduction, substitution, acylation) that are essential for generating derivative libraries .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Purity Specification Comparison: 98% NLT Grade vs. Standard 95% Technical Grade

Vendor-specified purity data reveals a meaningful difference in available grades. MolCore offers this compound at a minimum purity of 98% (NLT 98%) under ISO-certified quality systems , whereas AKSci and CymitQuimica ship a technical grade with a minimum purity specification of 95% . While a 3% absolute purity difference may appear modest, in the context of building block procurement for multi-step synthesis, a 95% purity input containing up to 5% unidentified impurities can lead to significantly lower yields of the final compound and complicate purification, especially when the impurities are reactive or co-elute with the desired product.

Quality Control Procurement Analytical Chemistry

Patent-Backed Scaffold Validation vs. Unprotected Chemical Space for M4 Muscarinic Receptor Modulation

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold is explicitly claimed in Merck patent US 10,351,564 B2 (granted July 16, 2019) as an allosteric modulator of the M4 muscarinic acetylcholine receptor, with potential utility in neurological and psychiatric disorders [1]. The patent describes this specific core as the foundation for a series of compounds with positive allosteric modulator (PAM) activity. While the piperidin-4-yl-substituted analog itself may not be directly profiled in the patent with published EC50 values, its core scaffold is validated as a privileged chemotype for this target. In contrast, other pyrrolopyridine isomers (e.g., pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine scaffolds) are not claimed in this M4 PAM patent and are directed toward different targets such as JAK kinases or CDK9 [2][3].

Neuroscience Drug Discovery M4 Muscarinic Receptor Allosteric Modulation

Molecular Weight and Complexity Positioning Between Parent Scaffold and Final Drug-Like Molecules

The molecular weight of 217.27 g/mol positions this compound in the fragment-to-lead space, making it an ideal starting point for structure-based drug design. It is significantly more elaborated than the minimalist parent scaffold (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, MW 134.14) [1], yet well below the typical molecular weight range of final lead compounds (350–500 g/mol). This intermediate complexity provides a favorable balance: it already incorporates the piperidine moiety, a privileged fragment in drug discovery that appears in approximately 20% of recently approved small-molecule drugs according to the MDPI Molbank report [2], while still offering ample room for property optimization through substitution at the free piperidine NH. By comparison, the Merck patent exemplars bearing elaborated substituents on both the piperidine nitrogen and the pyridine ring reach MW values exceeding 450 g/mol, which limits further optimization within Lipinski's Rule of 5 space [3].

Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Application Scenarios for 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one Based on Established Evidence


Building Block for Focused M4 Muscarinic PAM Library Synthesis

Neuroscience drug discovery teams targeting the M4 muscarinic acetylcholine receptor can purchase this compound as the core intermediate for focused library synthesis. As documented in the Merck M4 PAM patent family [1], the pyrrolo[3,4-b]pyridin-5-one scaffold is a validated chemotype for M4 positive allosteric modulation. The free piperidine NH provides a convenient anchor point for parallel amide coupling, sulfonylation, or reductive amination with diverse carboxylic acids, sulfonyl chlorides, or aldehydes to rapidly generate a library of N-substituted analogs. This approach is supported by the established synthetic methodology described for this class of compounds, including Ugi-3CR/aza Diels-Alder cascade strategies [2].

Fragment-to-Lead Optimization Starting Point with Pre-Installed Privileged Motif

This compound, with a molecular weight of 217.27, occupies an ideal fragment-to-lead starting position for structure-based drug design . The piperidine moiety is one of the most frequently occurring heterocyclic building blocks in approved drugs, appearing in nearly 20% of recently marketed small molecules [3]. By procuring this intermediate rather than starting from the simpler parent scaffold (MW 134.14), medicinal chemists save at least 2–3 synthetic steps while retaining ample molecular weight headroom for property optimization within Lipinski compliance. This is particularly valuable for academic screening centers and biotech hit-to-lead programs with constrained chemistry resources.

Kinase Inhibitor Scaffold Exploration Beyond Classical Chemotypes

The pyrrolo[3,4-b]pyridin-5-one scaffold is a documented kinase hinge-binding motif, as demonstrated by its use in Cdc7 kinase inhibitor programs [4] and dihydropyrrolopyridinone-based PKN2/PRK2 inhibitor development [5]. While the piperidin-4-yl analog itself may not be a potent kinase inhibitor, it serves as a strategic intermediate for introducing substituents that target specific kinase selectivity pockets. The scaffold's rigidity and defined hydrogen-bonding pattern (lactam carbonyl and pyridine nitrogen) make it a compelling alternative to more commonly used indazole or aminopyrimidine kinase hinge binders.

Quality-Critical Multi-Step Synthesis Requiring High-Purity Starting Material

For medicinal chemistry programs executing multi-step synthetic routes (e.g., >5 linear steps), the purity of the starting building block has a disproportionate impact on final product yield and purity. The 98% NLT grade offered under ISO-certified quality systems provides ≤2% total impurities, compared to ≤5% for standard 95% technical grades . In a 6-step linear synthesis, assuming each step has an 80% yield and impurities are carried forward, starting with 98% vs. 95% purity material can result in approximately 10% higher final product purity after chromatography, reducing purification burden and increasing the probability of obtaining analytically pure compound for biological assay.

Quote Request

Request a Quote for 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.